An In-depth Technical Guide to OH-Glu-Val-Cit-PAB-MMAE: A Key Component in Antibody-Drug Conjugates
An In-depth Technical Guide to OH-Glu-Val-Cit-PAB-MMAE: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OH-Glu-Val-Cit-PAB-MMAE, a critical drug-linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it presents a compilation of experimental protocols for its synthesis, conjugation, and evaluation in preclinical models. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Antibody-drug conjugates are a rapidly evolving class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. A pivotal component of ADC design is the linker, which connects the monoclonal antibody to the potent cytotoxic payload. OH-Glu-Val-Cit-PAB-MMAE is a state-of-the-art drug-linker conjugate that combines a cleavable peptide linker with the potent antimitotic agent, Monomethyl Auristatin E (MMAE). The linker is engineered for stability in circulation and for selective cleavage by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of MMAE within cancer cells, leading to their destruction.
Chemical Structure and Properties
OH-Glu-Val-Cit-PAB-MMAE is a complex molecule comprising a glutamic acid-valine-citrulline tripeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and the cytotoxic drug MMAE.
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of OH-Glu-Val-Cit-PAB-MMAE are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C63H100N10O15 | [1][2][3] |
| Molecular Weight | 1237.5 g/mol | [1] |
| Exact Mass | 1236.73696252 Da | [1] |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C or -80°C, protected from light | [4] |
Mechanism of Action
The therapeutic effect of an ADC utilizing the OH-Glu-Val-Cit-PAB-MMAE linker is a multi-step process that ensures targeted cytotoxicity.
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Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond of the linker.
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Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[5]
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Cytotoxicity: The released MMAE, a potent tubulin inhibitor, binds to tubulin and disrupts microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[5][6]
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Signaling pathway of MMAE from tubulin disruption to apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker, its conjugation to a monoclonal antibody, and the evaluation of the resulting ADC.
Synthesis of OH-Glu-Val-Cit-PAB-MMAE
The synthesis of OH-Glu-Val-Cit-PAB-MMAE is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Workflow for Drug-Linker Synthesis
Caption: General workflow for the synthesis of OH-Glu-Val-Cit-PAB-MMAE.
Detailed Protocol:
A detailed, step-by-step synthesis protocol is often proprietary to commercial suppliers. The following is a representative high-level protocol.
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Solid-Phase Synthesis of the Protected Peptide:
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Start with a suitable resin (e.g., 2-chlorotrityl chloride resin).
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Sequentially couple Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(OtBu)-OH) using standard solid-phase peptide synthesis (SPPS) protocols with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
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After each coupling step, remove the Fmoc protecting group with a solution of piperidine (B6355638) in DMF.
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Cleavage of the Protected Peptide from the Resin:
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Cleave the protected tripeptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
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Coupling to PAB-MMAE:
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Activate the C-terminus of the protected peptide using a coupling agent.
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React the activated peptide with the amino group of p-aminobenzyl alcohol (PAB) linked to MMAE in a suitable organic solvent.
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Side-Chain Deprotection:
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Remove the tert-butyl (tBu) protecting group from the glutamic acid residue using a stronger acid solution (e.g., a mixture of TFA, water, and triisopropylsilane).
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Purification:
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Purify the final product, OH-Glu-Val-Cit-PAB-MMAE, using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
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Conjugation to a Monoclonal Antibody
The OH-Glu-Val-Cit-PAB-MMAE is typically activated with an N-hydroxysuccinimide (NHS) ester to form SuO-Glu-Val-Cit-PAB-MMAE, which can then be conjugated to the lysine (B10760008) residues of a monoclonal antibody.
Workflow for ADC Conjugation
Caption: Experimental workflow for the conjugation of the drug-linker to a monoclonal antibody.
Detailed Protocol:
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Antibody Preparation:
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Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
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Ensure the antibody concentration is accurately determined using a method like UV-Vis spectroscopy at 280 nm.
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Drug-Linker Activation (if starting from the OH form):
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Dissolve OH-Glu-Val-Cit-PAB-MMAE in a suitable organic solvent (e.g., DMF).
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Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC to the solution to form the reactive NHS ester.
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Conjugation Reaction:
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Dissolve the SuO-Glu-Val-Cit-PAB-MMAE in a small amount of a compatible organic solvent (e.g., DMSO).
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Add the activated drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker to the antibody is between 5 and 10-fold.
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Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).
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Purification of the ADC:
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Remove unconjugated drug-linker and other small molecule impurities using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
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Characterization of the ADC:
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Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
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Assess the level of aggregation using size-exclusion chromatography (SEC).
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Confirm the integrity of the ADC by mass spectrometry.
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In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Detailed Protocol (MTT Assay):
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Cell Seeding:
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Seed target cancer cells (expressing the antigen of interest) and control cells (low or no antigen expression) in 96-well plates at a predetermined optimal density.
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Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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ADC Treatment:
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Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium.
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Remove the old medium from the cells and add the different concentrations of the test articles.
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Include untreated cells as a negative control.
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Incubation:
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Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration that inhibits cell growth by 50%).
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In Vivo Efficacy Study
The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Detailed Protocol (Xenograft Model):
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Tumor Implantation:
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Implant human cancer cells that express the target antigen subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).
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Tumor Growth and Randomization:
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Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
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Randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of the specific ADC).
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ADC Administration:
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Administer the ADC and control articles to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over a period of time.
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Monitoring:
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Measure tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Monitor the general health and behavior of the animals for any signs of toxicity.
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Endpoint and Data Analysis:
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The study is typically terminated when the tumors in the control group reach a predetermined maximum size or at a specific time point.
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Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
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At the end of the study, tumors and other organs may be collected for further analysis (e.g., histology, biomarker analysis).
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Quantitative Data
This section summarizes key quantitative data related to the performance of ADCs utilizing the Val-Cit-MMAE linker system.
In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |
| Breast Cancer (e.g., SK-BR-3) | HER2 | Anti-HER2-vc-MMAE | 10-100 |
| Lymphoma (e.g., Karpas-299) | CD30 | Brentuximab Vedotin | ~10 |
| Ovarian Cancer (e.g., OVCAR-3) | Folate Receptor Alpha | Mirvetuximab Soravtansine | 1-10 |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.
Pharmacokinetic Parameters of vc-MMAE ADCs in Humans
The pharmacokinetic profile of vc-MMAE ADCs is characterized by analyzing three key components in the plasma: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE.
| Analyte | Parameter | Value |
| acMMAE | Cmax | Significantly higher than unconjugated MMAE |
| t1/2 | Similar to the monoclonal antibody (days) | |
| Total Antibody | t1/2 | Typical for a monoclonal antibody (days) |
| Unconjugated MMAE | Cmax | Very low (ng/mL range) |
| t1/2 | Short (hours) |
Data represents a general profile for vc-MMAE ADCs and can vary between different ADCs.
Conclusion
OH-Glu-Val-Cit-PAB-MMAE is a well-designed and effective drug-linker for the development of ADCs. Its key features, including the stable and selectively cleavable linker and the highly potent cytotoxic payload, contribute to the targeted delivery of the therapeutic agent to cancer cells, thereby improving the therapeutic window. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental methodologies is essential for researchers and drug development professionals working to advance the field of targeted cancer therapy. This technical guide provides a foundational resource for the synthesis, conjugation, and preclinical evaluation of ADCs based on this important technology.
References
- 1. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies | Semantic Scholar [semanticscholar.org]
- 3. OH-Glu-Val-Cit-PAB-MMAE - MedChem Express [bioscience.co.uk]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
